molecular formula C10H21NO B1484836 trans-2-(Dipropylamino)cyclobutan-1-ol CAS No. 2165722-30-3

trans-2-(Dipropylamino)cyclobutan-1-ol

Cat. No. B1484836
M. Wt: 171.28 g/mol
InChI Key: IQMFOSFKQGRRQR-NXEZZACHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane ring is likely to adopt a puckered conformation due to the strain of the four-membered ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “trans-2-(Dipropylamino)cyclobutan-1-ol” would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species.

Scientific Research Applications

Synthetic Methodologies

Research on cyclobutane derivatives, such as trans-1,2-diaminocyclobutane, highlights innovative synthetic pathways that involve stereoselective processes and ring-expansion reactions. For instance, a novel synthesis involving borane-induced reductive ring-expansion of cyclopropane-iminonitrile to cyclobutane has been reported (Vergne et al., 1996). Such methodologies could potentially be applied or adapted for the synthesis of trans-2-(Dipropylamino)cyclobutane-1-ol, providing a basis for further exploration of its applications.

Antimicrobial Activities

Cyclobutanol derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of cyclobutanol containing dipeptides has demonstrated enhanced antibacterial activity against specific gram-positive organisms. This suggests a potential for cyclobutane derivatives, including trans-2-(Dipropylamino)cyclobutane-1-ol, to serve as scaffolds for developing new antimicrobial agents (Baldwin et al., 1986).

Molecular Structure and Properties

The study of cyclobutane derivatives extends to their molecular structures and properties, offering insights into conformational preferences and structural rigidity. For example, research on cyclobutane-derived diamines has developed synthetic schemes aimed at understanding their conformational behaviors, which are crucial for drug discovery (Radchenko et al., 2010). Such studies could inform the design and development of new compounds with desired properties for various applications.

Safety And Hazards

Without specific information on “trans-2-(Dipropylamino)cyclobutan-1-ol”, it’s difficult to provide accurate safety and hazard information. Standard safety practices should be followed when handling any chemical compound .

properties

IUPAC Name

(1R,2R)-2-(dipropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-7-11(8-4-2)9-5-6-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMFOSFKQGRRQR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Dipropylamino)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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